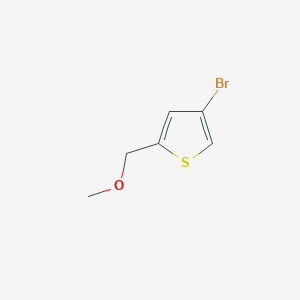
4-溴-2-(甲氧基甲基)噻吩
描述
4-Bromo-2-(Methoxymethyl)thiophene is an organobromine compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of the thiophene ring. It is commonly used in organic synthesis and various chemical research applications.
科学研究应用
4-Bromo-2-(Methoxymethyl)thiophene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of conductive polymers and organic electronic materials.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Agrochemical Research: It is used in the development of new agrochemicals and pesticides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(Methoxymethyl)thiophene typically involves the bromination of 2-(Methoxymethyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-(Methoxymethyl)thiophene may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Bromo-2-(Methoxymethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) are typical conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-(methoxymethyl)thiophene or 4-thioether-2-(methoxymethyl)thiophene are formed.
Coupling Products: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Oxidation Products: Sulfoxides and sulfones are the major oxidation products.
Reduction Products: Dihydrothiophenes are formed upon reduction.
作用机制
The mechanism of action of 4-Bromo-2-(Methoxymethyl)thiophene in various reactions involves the activation of the bromine atom and the thiophene ring. In substitution reactions, the bromine atom is displaced by a nucleophile, while in coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid . The methoxymethyl group can also participate in reactions, providing additional sites for functionalization.
相似化合物的比较
Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with a methyl group at the 3-position instead of a methoxymethyl group.
4-Bromo-2-methylthiophene: Similar in structure but with a methyl group at the 2-position instead of a methoxymethyl group.
2-Bromo-5-methoxymethylthiophene: Similar in structure but with the bromine and methoxymethyl groups at different positions.
Uniqueness
4-Bromo-2-(Methoxymethyl)thiophene is unique due to the presence of both a bromine atom and a methoxymethyl group on the thiophene ring. This combination provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications. The methoxymethyl group offers additional functionalization possibilities, making it valuable in the synthesis of complex organic molecules.
属性
IUPAC Name |
4-bromo-2-(methoxymethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVKNAMURILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)
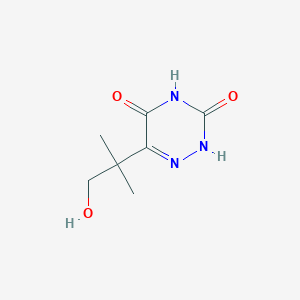
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
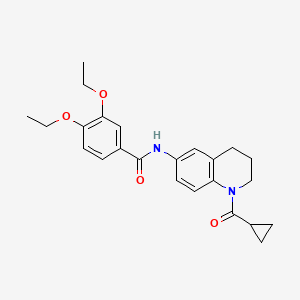
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)
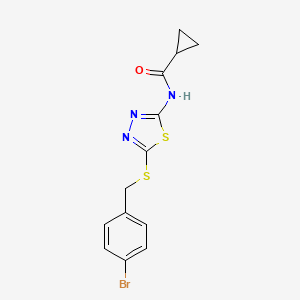
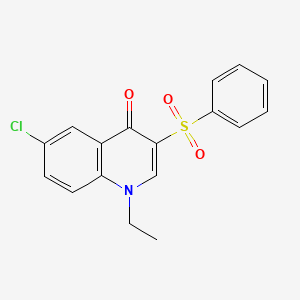
![3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2436513.png)
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)
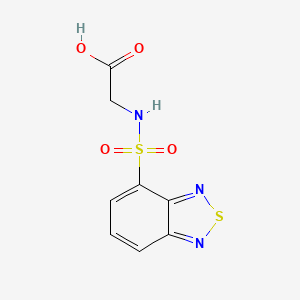
![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)
